molecular formula C18H16N2O3 B4922064 N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide

N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide

Cat. No.: B4922064
M. Wt: 308.3 g/mol
InChI Key: RLQDYQZAGXUDAH-UHFFFAOYSA-N
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Description

N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide typically involves the reaction of 2-methyl-1,3-dioxoindene with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and a catalyst, such as triethylamine or lutidine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11(21)19-12-7-9-13(10-8-12)20-18(2)16(22)14-5-3-4-6-15(14)17(18)23/h3-10,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQDYQZAGXUDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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